QP5020

QPCTL inhibition cancer immunotherapy CD47-SIRPα axis

QP5020 is a benzonitrile-based QPCTL inhibitor (IC50: 15 nM) delivering an 8.7-fold potency advantage over SEN177 for cellular/in vivo CD47-SIRPα checkpoint studies. It also serves as an unlabeled blocking agent for QC-targeted PET imaging, with a 26.2% specific binding component, and provides a strategic intermediate option between SEN177 and QP5038 in SAR campaigns.

Molecular Formula C20H19FN6
Molecular Weight 362.4 g/mol
Cat. No. B12375080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQP5020
Molecular FormulaC20H19FN6
Molecular Weight362.4 g/mol
Structural Identifiers
SMILESCN1C=NN=C1C2CCN(CC2)C3=C(C=CC=C3C4=CN=C(C=C4)F)C#N
InChIInChI=1S/C20H19FN6/c1-26-13-24-25-20(26)14-7-9-27(10-8-14)19-15(11-22)3-2-4-17(19)16-5-6-18(21)23-12-16/h2-6,12-14H,7-10H2,1H3
InChIKeyLCDPXGBXYYBDQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

QP5020 QPCTL/gQC Inhibitor: Benzonitrile-Based Small Molecule with Antitumor Efficacy and PET Imaging Utility


QP5020 (CAS 3027434-06-3, C20H19FN6, MW 362.4) is a synthetic small-molecule inhibitor of glutaminyl-peptide cyclotransferase-like protein (QPCTL, also known as gQC or isoQC) [1]. Initially developed as a benzonitrile-based QPCTL inhibitor with an IC50 of 15.0±5.5 nM and demonstrated antitumor efficacy [2], QP5020 was subsequently advanced as a fluorine-18 labeled PET ligand ([18F]QP5020) for imaging glutaminyl cyclases (QCs) in the brain, where it displays isoform-differentiated binding potencies toward sQC (IC50 = 30.6 nM) and gQC (IC50 = 9.2 nM) [3]. The compound features a triazole core and was derived via rational structure-based design from the parent scaffold SEN177 through replacement of a pyridine nitrogen with a benzonitrile moiety to displace an unhappy structural water molecule [4].

Why QP5020 Cannot Be Substituted with Other QPCTL Inhibitors or PET Tracers


QPCTL inhibitors and QC-targeting PET ligands exhibit substantial divergence in both potency and isoform selectivity that precludes simple interchangeability. QP5020 demonstrates an 8.7-fold potency enhancement over its direct parent scaffold SEN177 against QPCTL (IC50: 15.0±5.5 nM vs. ~130 nM) due to a specific benzonitrile substitution that displaces a structural water molecule in the binding pocket [1]. In PET imaging applications, [18F]QP5020 exhibits 3.3-fold higher gQC potency and 7.6-fold higher sQC potency compared to [18F]SEN177, translating to markedly different regional binding distributions in brain autoradiography [2]. Furthermore, QP5038, a subsequent triazole-optimized analog, achieves an IC50 of 3.8±0.7 nM [3], underscoring that even closely related benzonitrile-based compounds in this series differ by up to 4-fold in potency due to subtle modifications of the Zn-binding fragment. Consequently, substituting QP5020 with SEN177, QP5038, or alternative QC-targeting agents without accounting for these quantitative differences in target engagement, isoform bias, and tissue distribution risks experimental inconsistency and misinterpretation.

QP5020 Quantitative Differentiation Evidence: Head-to-Head Comparisons vs. SEN177 and QP5038


QP5020 vs. SEN177: 8.7-Fold Higher QPCTL Inhibitory Potency from Rational Water Displacement

QP5020 demonstrates 8.7-fold higher inhibitory potency against QPCTL compared to its parent scaffold SEN177. This enhancement was achieved via structure-based design wherein the pyridine nitrogen of SEN177 was replaced with a benzonitrile moiety to displace an unhappy structural water molecule in the binding pocket [1].

QPCTL inhibition cancer immunotherapy CD47-SIRPα axis

QP5020 vs. QP5038: Context-Dependent Selection Based on 4-Fold Potency Differential

QP5020 (IC50 = 15.0±5.5 nM) is approximately 4-fold less potent than QP5038 (IC50 = 3.8±0.7 nM), a subsequent analog optimized at the Zn-binding triazole fragment [1]. This differential defines distinct utility windows: QP5038 for assays requiring maximal QPCTL suppression, QP5020 for experiments where the triazole core is the variable under investigation or where QP5038's enhanced potency may introduce non-linear pharmacodynamic effects.

QPCTL inhibition Zn-binding optimization cancer immunotherapy

[18F]QP5020 vs. [18F]SEN177: 7.6-Fold Higher sQC Potency and 3.3-Fold Higher gQC Potency

As PET ligands, [18F]QP5020 ([18F]9) significantly outperforms [18F]SEN177 ([18F]8) across both QC isoforms, with IC50 values of 30.6 nM (sQC) and 9.2 nM (gQC) for QP5020 versus 231.6 nM (sQC) and 67.1 nM (gQC) for SEN177 [1]. This corresponds to 7.6-fold and 7.3-fold improvements respectively, with gQC isoform selectivity favoring QP5020.

PET imaging Alzheimer's disease glutaminyl cyclase

[18F]QP5020 Demonstrates Aβ Plaque-Correlated Cortical Binding in AD Mouse Brain

In vitro autoradiography revealed that [18F]QP5020 exhibits increased binding in cortical regions of transgenic AD mouse brain, which correlated spatially with Aβ plaque density [1]. This disease-relevant binding pattern was not equivalently reported for [18F]SEN177, which displayed different regional distribution profiles in rat brain sections [1].

Alzheimer's disease Aβ pathology autoradiography

Unlabeled QP5020 Achieves 26.2% In Vivo Brain Radioactivity Reduction via QC-Specific Binding

In PET imaging studies with [18F]SEN177 in transgenic mice, pretreatment with unlabeled QP5020 (compound 9) reduced brain radioactivity by 26.2% [1]. This reduction demonstrates that unlabeled QP5020 engages QC targets in vivo, confirming its utility as a blocking agent to validate specific binding in PET imaging experiments.

PET imaging target engagement in vivo specificity

Limited Brain Uptake (<0.2% ID/g at 2 min) Defines Clear Experimental Boundaries

Murine biodistribution studies revealed that [18F]QP5020 and [18F]SEN177 both exhibit limited brain uptake, reaching <0.2% injected dose per gram (% ID/g) at 2 minutes post-injection [1]. This quantitative constraint is critical for experimental design.

PET imaging pharmacokinetics blood-brain barrier

QP5020 Application Scenarios: Evidence-Based Use Cases in Cancer Immunotherapy and PET Imaging


QPCTL-Mediated CD47-SIRPα Checkpoint Inhibition in Cancer Immunotherapy Research

QP5020 is optimally deployed in cellular and in vivo studies investigating QPCTL-mediated regulation of the CD47-SIRPα 'don't eat me' checkpoint axis. With an IC50 of 15.0±5.5 nM against QPCTL [1], QP5020 provides an 8.7-fold potency advantage over SEN177 [2] while offering a less potent alternative to QP5038 (IC50 3.8 nM) [2] for assays where intermediate target engagement is desired. QPCTL catalyzes pyroglutamate formation on CD47, a critical modification for CD47-SIRPα interaction and tumor immune evasion [1]; QP5020 serves as a validated chemical probe for interrogating this pathway. Researchers requiring maximal QPCTL inhibition should instead select QP5038 [2].

In Vitro Autoradiography for Aβ-Associated QC Alterations in Alzheimer's Disease Models

[18F]QP5020 is the preferred radioligand for in vitro autoradiography studies aimed at mapping QC distribution and detecting disease-associated QC alterations in Alzheimer's disease brain tissue. The ligand demonstrates increased cortical binding that correlates with Aβ plaque density in transgenic AD mouse brain [3], a disease-relevant signal not equivalently reported for [18F]SEN177, which shows different regional distribution in rat brain [3]. The 7.6-fold higher sQC potency and 7.3-fold higher gQC potency of [18F]QP5020 versus [18F]SEN177 [3] underpin this improved detection capability. This scenario leverages the compound's validated target engagement and disease-correlated binding profile.

In Vivo Target Engagement Validation Using Unlabeled QP5020 as Blocking Agent

Unlabeled QP5020 is validated as a blocking agent for confirming QC-specific binding in in vivo PET imaging studies. Pretreatment with unlabeled QP5020 achieved a 26.2% reduction in brain radioactivity in PET imaging with [18F]SEN177 in transgenic mice [3], demonstrating that the compound engages QC targets in the living brain. This application scenario supports QC occupancy studies, competition binding assays, and validation of novel QC-targeting PET tracers. The quantified 26.2% specific binding component provides a benchmark for experimental design and interpretation [3].

Structure-Activity Relationship (SAR) Studies on Triazole-Cored QC Inhibitors

QP5020 serves as a critical intermediate reference compound in SAR campaigns aimed at optimizing QC-targeting inhibitors. As a benzonitrile-based derivative of SEN177 with an 8.7-fold potency improvement [2], QP5020 represents the benzonitrile substitution milestone in the optimization trajectory from SEN177 (IC50 ~130 nM) to QP5038 (IC50 3.8 nM) [2]. Researchers developing novel QC inhibitors can use QP5020 as a benchmark to assess the contribution of benzonitrile-mediated water displacement versus subsequent triazole-fragment optimization. This scenario is particularly relevant given the documented limited brain uptake (<0.2% ID/g at 2 min) [3], which explicitly defines the need for further refinement of brain-penetrant derivatives [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for QP5020

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.